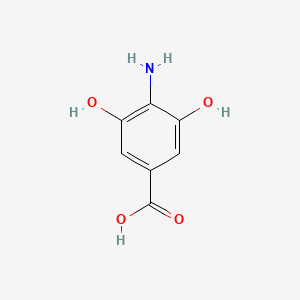

4-Amino-3,5-dihydroxybenzoic acid

Description

Contextualizing Aromatic Amino and Hydroxy Benzoic Acids in Organic and Biological Systems

Aromatic amino and hydroxy benzoic acids are a broad class of compounds characterized by a benzene (B151609) ring bearing at least one amino group and one hydroxyl group, in addition to a carboxylic acid function. These compounds are prevalent in nature, particularly in plants, where they contribute to a variety of biological functions. globalresearchonline.net Aromatic amino acids are fundamental building blocks for numerous important biochemicals; for instance, tryptophan is a precursor to serotonin (B10506) and melatonin, while tyrosine is a precursor to dopamine (B1211576) and adrenaline. wikipedia.org

The presence of varied functional groups—carboxyl, hydroxyl, and amino—on the aromatic ring imparts these molecules with the ability to engage in a wide array of chemical interactions. This structural diversity underpins their significant roles in both natural and synthetic systems. In biological contexts, these compounds are known to exhibit a range of activities, including antioxidant and anti-inflammatory properties. globalresearchonline.netontosight.ai Their ability to stabilize the folded structures of many proteins is also a key function. wikipedia.org In industrial applications, they serve as versatile starting materials for the synthesis of products ranging from dyes to pharmaceuticals. wikipedia.org

Significance of Hydroxy- and Amino-Substituted Benzoic Acid Derivatives in Metabolic Pathways and Synthetic Chemistry

The strategic placement of hydroxyl and amino groups on a benzoic acid scaffold gives rise to molecules with significant utility in both biological and synthetic realms.

In Metabolic Pathways: Certain isomers of aminohydroxybenzoic acid are key intermediates in microbial metabolic pathways. A notable example is 3-amino-4-hydroxybenzoic acid, which serves as a precursor for bioplastics that are highly resistant to heat. nih.gov The biosynthesis of this compound in organisms like Streptomyces griseus involves a unique two-step reaction, differing from the more common shikimate pathway used for most aromatic compounds. nih.gov Another isomer, 4-amino-3-hydroxybenzoic acid, is metabolized by bacteria such as Bordetella sp. through a distinct meta-cleavage pathway, breaking down the aromatic ring. nih.gov This metabolic process involves several enzymes, including dehydrogenases and tautomerases, ultimately yielding simple molecules like pyruvic acid. nih.gov Furthermore, the microbial production of these compounds from simple sugars like glucose is an active area of research, aiming to develop sustainable sources for high-performance materials. researchgate.net

In Synthetic Chemistry: Hydroxy- and amino-substituted benzoic acids are valuable building blocks in organic synthesis. chemicalbook.com Their functional groups allow for a variety of chemical transformations, making them ideal starting points for constructing more complex molecules. chemicalbook.com For example, 4-amino-3-hydroxybenzoic acid is utilized as an intermediate in the synthesis of pharmaceuticals and as a component in the production of dyes and pigments. chemicalbook.com The development of methods to synthesize these derivatives is crucial for their application in drug discovery and materials science. rsc.orgnih.gov The versatility of these compounds allows chemists to create diverse molecular architectures for a wide range of applications.

Scope and Research Trajectories Pertaining to 4-Amino-3,5-dihydroxybenzoic Acid

While specific research on this compound is not extensively published, its chemical structure suggests several promising avenues for future investigation. As a member of the aminohydroxybenzoic acid family, it is positioned as a compound of interest for both its potential biological effects and its utility in synthesis. achemblock.comsimsonpharma.com

Future research will likely focus on several key areas:

Biological Activity Screening: Given that related compounds exhibit antimicrobial, antioxidant, and anti-inflammatory properties, a primary research goal would be to screen this compound for similar biological activities. globalresearchonline.net

Synthetic Applications: The molecule's multiple functional groups make it an attractive scaffold for synthetic chemists. Research could explore its use as a building block in the creation of novel pharmaceuticals, polymers, or other functional materials. ontosight.ai Its potential as a precursor for creating complex, biologically active molecules is a significant area for exploration. nih.govnih.gov

Biosynthesis and Metabolic Engineering: Investigating potential natural biosynthetic routes or developing engineered microbial pathways for its production from renewable feedstocks could be another important research direction. This aligns with the broader goal of creating sustainable methods for producing valuable chemical compounds. researchgate.net

In essence, while this compound remains a molecule with untapped potential, its structural characteristics firmly place it within a class of compounds with proven significance, heralding a promising future for its scientific exploration.

Mentioned Compounds

| Compound Name |

|---|

| 2-hydroxymuconic 6-semialdehyde |

| 3-amino-4-hydroxybenzoic acid |

| this compound |

| 4-amino-3-hydroxybenzoic acid |

| 4-oxalocrotonate |

| 4-oxalocrotonic acid |

| 4-hydroxy-2-oxovaleric acid |

| 2-oxopent-4-enoate (B1242333) |

| Benzoic acid |

| Dopamine |

| Adrenaline |

| Melatonin |

| Pyruvic acid |

| Serotonin |

| Tryptophan |

| Tyrosine |

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO4 |

|---|---|

Molecular Weight |

169.13 g/mol |

IUPAC Name |

4-amino-3,5-dihydroxybenzoic acid |

InChI |

InChI=1S/C7H7NO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,8H2,(H,11,12) |

InChI Key |

OZXVKLZAIACTOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)N)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 3,5 Dihydroxybenzoic Acid and Its Structural Analogues

De novo Chemical Synthesis Approaches

De novo synthesis, the construction of complex molecules from simpler, commercially available precursors, offers a versatile platform for creating 4-Amino-3,5-dihydroxybenzoic acid. This approach allows for the precise installation of functional groups, a critical aspect for achieving the desired substitution pattern.

Multi-step Reaction Pathways for Orthogonal Functional Group Introduction

The synthesis of this compound necessitates the strategic introduction of three distinct functional groups—an amino group and two hydroxyl groups—onto a benzoic acid core. A logical and plausible multi-step pathway commences with a readily available precursor, such as 3,5-dihydroxybenzoic acid. This starting material already possesses the desired dihydroxy substitution pattern, simplifying the subsequent synthetic steps.

A potential synthetic route would involve the nitration of the 3,5-dihydroxybenzoic acid ring. The hydroxyl groups are activating and ortho-, para-directing. Therefore, nitration is expected to occur at the C4 position, which is sterically less hindered and electronically activated by both hydroxyl groups. The resulting intermediate would be 4-nitro-3,5-dihydroxybenzoic acid. Subsequent reduction of the nitro group would yield the target molecule, this compound. This reduction can be achieved using various established methods, such as catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst or using reducing agents like tin(II) chloride in hydrochloric acid.

An alternative, though potentially more complex, approach could start from 4-aminobenzoic acid (p-aminobenzoic acid or PABA). This would require the introduction of two hydroxyl groups at the 3 and 5 positions. This presents a significant challenge in regioselectivity, which is discussed in the following section.

Regioselective Functionalization Strategies

Regioselectivity is a critical consideration in the synthesis of polysubstituted aromatic compounds. In the context of this compound synthesis, achieving the correct placement of the hydroxyl groups is paramount.

Starting from 3,5-dihydroxybenzoic acid, the nitration step is anticipated to be highly regioselective for the C4 position due to the directing effects of the two hydroxyl groups. This makes this route particularly attractive.

Conversely, if starting from 4-aminobenzoic acid, the introduction of two hydroxyl groups at the 3 and 5 positions is a formidable challenge. The amino group is also an activating, ortho-, para-directing group. Direct hydroxylation of 4-aminobenzoic acid would likely lead to a mixture of products, with hydroxylation occurring at the 3-position. Introducing a second hydroxyl group at the 5-position would require overcoming the directing influence of the existing functional groups and would likely result in a low yield of the desired product.

To control the regioselectivity, protecting group strategies could be employed. For instance, the amino group of 4-aminobenzoic acid could be acetylated to form 4-acetamidobenzoic acid. This modification alters the directing effect of the nitrogen substituent. However, achieving selective dihydroxylation at the 3 and 5 positions remains a non-trivial synthetic hurdle.

Catalyst Systems and Reaction Optimization in Laboratory Scale Synthesis

The choice of catalyst and the optimization of reaction conditions are crucial for maximizing the yield and purity of the final product. In the proposed synthesis from 3,5-dihydroxybenzoic acid, the reduction of the nitro group is a key step where catalysis plays a significant role.

Table 1: Catalyst Systems for Nitro Group Reduction

| Catalyst System | Reagents | Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol, Room Temperature | A common and effective method for nitro group reduction. |

| Metal-Acid Reduction | Sn, HCl | Heat | A classical method for the reduction of aromatic nitro compounds. prepchem.com |

The optimization of these reactions would involve adjusting parameters such as temperature, pressure (for hydrogenation), reaction time, and the molar ratio of reactants and catalysts to achieve the highest possible conversion and yield.

Semisynthetic Routes and Precursor Derivatization

Semisynthetic approaches, which involve the modification of existing, structurally related molecules, offer an alternative pathway to this compound and its analogues.

Utilization of Aminobenzoic Acid Scaffolds in Directed Synthesis

Aminobenzoic acids are attractive starting materials for semisynthetic routes due to their structural similarity to the target molecule. For instance, 4-aminobenzoic acid is a readily available and inexpensive precursor. nih.gov The primary challenge, as previously mentioned, is the regioselective introduction of two hydroxyl groups.

The synthesis of structural analogues can provide insight into potential strategies. For example, the synthesis of 4-amino-3-hydroxybenzoic acid often starts from 4-nitro-3-hydroxybenzoic acid, which is then reduced. prepchem.com This highlights a common strategy of introducing a nitro group as a precursor to the amino group.

Table 2: Synthesis of Aminobenzoic Acid Analogues

| Target Compound | Starting Material | Key Transformation | Reference |

| 4-Amino-3-hydroxybenzoic acid | 4-Nitro-3-hydroxybenzoic acid | Reduction of nitro group | prepchem.com |

| 2-Hydroxy-4-aminobenzoic acid | m-Aminophenol | Carboxylation | google.com |

| 3-Amino-4-hydroxybenzoic acid | 3-Nitro-4-chlorobenzoic acid | Nucleophilic substitution and reduction | google.com |

Introduction of Hydroxyl Functionalities in Amino-Benzoic Acid Precursors

The introduction of hydroxyl groups onto an existing aminobenzoic acid framework is a key transformation in a semisynthetic strategy. While direct dihydroxylation is challenging, stepwise approaches could be envisioned.

One potential, albeit lengthy, route could involve the halogenation of a protected 4-aminobenzoic acid at the 3 and 5 positions. The resulting dihalo-intermediate could then undergo nucleophilic substitution with a hydroxyl source, such as sodium hydroxide, under harsh conditions (e.g., high temperature and pressure). This is analogous to the Dow process for phenol (B47542) synthesis. However, the conditions required for this transformation might not be compatible with the other functional groups on the molecule, potentially leading to side reactions or decomposition.

A more contemporary approach could involve directed ortho-metalation. By using a suitable directing group, it might be possible to selectively introduce hydroxyl groups at the desired positions. However, the application of this methodology to achieve 3,5-dihydroxylation of a 4-aminobenzoic acid derivative would require significant research and development.

Enzymatic hydroxylation presents a promising alternative for regioselective synthesis. While not yet reported for the dihydroxylation of 4-aminobenzoic acid, studies have shown that 4-hydroxybenzoate (B8730719) 3-hydroxylase can be engineered to catalyze the 3-hydroxylation of 4-aminobenzoic acid to produce 4-amino-3-hydroxybenzoic acid. nih.gov This suggests that with further enzyme engineering, it might be feasible to develop a biocatalyst capable of introducing two hydroxyl groups at the 3 and 5 positions.

Synthetic Transformations Leading to Related Dihydroxyaminobenzoic Acids

The synthesis of dihydroxyaminobenzoic acids, structural analogs of this compound, involves a variety of chemical transformations. These methods often start with commercially available aminobenzoic acids or nitrobenzoic acids, which are then subjected to reactions such as hydroxylation, nitration, and reduction to introduce the desired functional groups onto the aromatic ring. The specific isomer obtained depends heavily on the starting material and the reaction conditions employed.

A common strategy involves the reduction of a nitro group to an amino group. For instance, the synthesis of 4-amino-3-hydroxybenzoic acid can be achieved by the reduction of 4-nitro-3-hydroxybenzoic acid. prepchem.com This reaction is typically carried out using a reducing agent like tin (Sn) in the presence of concentrated hydrochloric acid. prepchem.com The process involves heating the mixture, followed by the separation of the resulting double tin salt. Subsequent treatment with hydrogen sulfide (B99878) removes the tin, and after concentration and precipitation, the desired 4-amino-3-hydroxybenzoic acid is obtained. prepchem.com

Another key transformation is the introduction of hydroxyl groups onto the benzoic acid backbone. A patented method for preparing 2-hydroxy-4-aminobenzoic acid starts from m-aminophenol. google.com This process involves reacting m-aminophenol with a sodium alkoxide to form the sodium salt, which then reacts with carbon dioxide under supercritical conditions. google.com This carboxylation reaction introduces the carboxylic acid group at a position ortho to the hydroxyl group.

Similarly, 3-amino-4-hydroxybenzoic acid can be synthesized from 4-hydroxy-3-nitrobenzoic acid. chemicalbook.com The transformation is a reduction of the nitro group, which is accomplished using tin(II) chloride in concentrated hydrochloric acid. chemicalbook.com The reaction is initially cooled and then refluxed to drive it to completion, yielding the aminobenzoic acid derivative. chemicalbook.com

The synthesis of diaminobenzoic acids, which are closely related structures, also provides insight into relevant synthetic transformations. For example, 3,4-diaminobenzoic acid can be synthesized from 4-aminobenzoic acid through a multi-step process. guidechem.comresearchgate.net This involves an initial acetylation of the amino group, followed by nitration to introduce a nitro group. Subsequent hydrolysis of the acetyl group and reduction of the nitro group yield the final diaminobenzoic acid. guidechem.comresearchgate.net Microwave irradiation has been shown to significantly shorten the reaction times for these steps. researchgate.net

Furthermore, biological methods for hydroxylation have been explored. A process for producing 3-hydroxy-4-aminobenzoic acids involves contacting a 4-aminobenzoic acid with a microorganism that produces a specific polypeptide capable of carrying out the hydroxylation. google.com

The following table summarizes various synthetic transformations leading to different dihydroxyaminobenzoic acid isomers and related compounds, highlighting the starting materials, key reagents, and the resulting products.

Table 1: Synthetic Transformations for Dihydroxyaminobenzoic Acids and Analogues

| Starting Material | Key Reagents/Conditions | Product | Reference |

|---|

Biosynthetic Pathways and Metabolic Interconnections of Aromatic Benzoic Acids

Putative Biosynthetic Routes of 4-Amino-3,5-dihydroxybenzoic Acid in Biological Systems

The biosynthesis of this compound, a complex aromatic compound, is believed to be intricately linked with fundamental metabolic pathways present in a variety of organisms. While the direct biosynthetic route to this specific molecule is not extensively detailed in the available literature, its structural motifs suggest strong connections to well-established pathways for aromatic compound synthesis.

The shikimate pathway is a crucial metabolic route found in bacteria, archaea, fungi, algae, plants, and some protozoans, responsible for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.govwikipedia.orgrsc.org This pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) to eventually yield chorismate, a key branch-point intermediate. nih.govwikipedia.org The structural core of this compound strongly suggests its origins from an intermediate of the shikimate pathway. The aromatic ring and the carboxyl group are characteristic features of compounds derived from this pathway.

The biosynthesis of other, more extensively studied, amino-hydroxybenzoic acids provides a model for the putative formation of this compound. For instance, the biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), a precursor for ansamycin (B12435341) and mitomycin antibiotics, proceeds through a variant of the shikimate pathway. nih.govacs.orgnih.govcapes.gov.bruniprot.orgnih.gov This suggests that this compound could also be synthesized via a modified shikimate pathway, where amination and additional hydroxylation steps occur on a shikimate-derived intermediate.

Key Intermediates in the Shikimate Pathway:

Phosphoenolpyruvate (PEP)

Erythrose 4-phosphate (E4P)

3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) nih.gov

Shikimate nih.gov

Chorismate nih.govwikipedia.org

Coenzyme Q (CoQ), or ubiquinone, is a vital lipid-soluble antioxidant and a key component of the electron transport chain. nih.govnih.gov Its biosynthesis utilizes 4-hydroxybenzoic acid (4-HB) as the precursor for the benzoquinone ring. researchgate.netdiff.org The biosynthesis of CoQ involves a series of modifications to the 4-HB ring, including prenylation, decarboxylation, hydroxylations, and methylations. nih.govresearchgate.net

Interestingly, studies have shown that structural analogs of 4-HB can enter the CoQ biosynthetic pathway. For example, p-aminobenzoic acid (PABA) can be utilized as a precursor for CoQ synthesis in Saccharomyces cerevisiae and Schizosaccharomyces pombe. nih.govnih.gov In this process, the amino group of PABA is later replaced by a hydroxyl group. nih.gov This demonstrates the flexibility of the CoQ biosynthetic machinery and suggests that other amino-hydroxybenzoic acids could potentially serve as substrates or intermediates. While there is no direct evidence for the involvement of this compound in CoQ biosynthesis, the established precedent with PABA and other analogs like vanillic acid and protocatechuic acid opens the possibility of its interaction with this pathway. researchgate.net

Table 1: Analogs of 4-Hydroxybenzoic Acid and their Role in Coenzyme Q Biosynthesis

| Compound | Role in CoQ Biosynthesis | Organism(s) |

|---|---|---|

| p-Aminobenzoic acid (PABA) | Can be utilized as a precursor, with the amino group later hydroxylated. nih.govnih.gov | Saccharomyces cerevisiae, Schizosaccharomyces pombe nih.govnih.gov |

| Vanillic acid | Can act as an alternative ring substrate. researchgate.net | Not specified |

| Protocatechuic acid | Can act as an alternative ring substrate. researchgate.net | Not specified |

| β-Resorcylic acid | Can act as an alternative ring substrate. researchgate.net | Not specified |

| Benzoic acid | Inhibits CoQ biosynthesis, likely by inhibiting the prenylation of PHB or PABA. nih.gov | Schizosaccharomyces pombe nih.gov |

The aminoshikimate pathway is a notable variation of the shikimate pathway that leads to the formation of 3-amino-5-hydroxybenzoic acid (AHBA). nih.govwikipedia.org This pathway is essential for the biosynthesis of a class of antibiotics known as ansamycins and the antitumor agent mitomycin. nih.govacs.orgcaymanchem.com The key distinction of the aminoshikimate pathway is the introduction of an amino group at an early stage, leading to the formation of aminoDAHP (3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate). acs.orgnih.gov

The pathway proceeds through several intermediates, including 5-deoxy-5-aminodehydroquinic acid and 5-deoxy-5-aminodehydroshikimic acid, before the final aromatization to AHBA, a reaction catalyzed by AHBA synthase. nih.govcapes.gov.bruniprot.orgnih.gov The existence of the aminoshikimate pathway provides a clear precedent for the biosynthesis of amino-hydroxybenzoic acids from primary metabolites. It is plausible that a similar, yet distinct, enzymatic cascade could lead to the synthesis of this compound, potentially involving different aminotransferases or hydroxylases acting on intermediates of the shikimate or aminoshikimate pathways.

Key Enzymes and Intermediates in the Aminoshikimate Pathway:

aminoDAHP synthase acs.org

5-amino-5-deoxy-3-dehydroquinic acid (aminoDHQ) synthase acs.org

aminoDHQ dehydratase acs.org

AHBA synthase nih.govcapes.gov.bruniprot.orgnih.gov

Enzymatic Transformations and Metabolic Fates of Structurally Related Compounds

The metabolism of aromatic compounds, including amino-hydroxybenzoic acids, is largely governed by the action of specific enzymes that catalyze a variety of transformations. These enzymatic processes are crucial for both the biosynthesis of complex natural products and the biodegradation of aromatic compounds in the environment.

Bacteria exhibit remarkable metabolic diversity and are capable of degrading a wide array of aromatic compounds. While specific pathways for this compound are not well-documented, the metabolism of structurally similar compounds provides insight into potential degradation routes. For instance, the production of 3-amino-4-hydroxybenzoic acid (3,4-AHBA) has been achieved in metabolically engineered Corynebacterium glutamicum. nih.gov This work highlights the potential for microbial systems to be engineered for the synthesis of specific amino-hydroxybenzoic acids.

The biodegradation of aromatic compounds often involves initial activation of the aromatic ring, followed by ring cleavage. Key enzymatic reactions include hydroxylation, decarboxylation, and deamination. For example, the metabolism of 3,4-dihydroxybenzoic acid is a key step in the degradation of various compounds and is involved in the biosynthesis of siderophores like petrobactin (B1249178) in Bacillus anthracis. nih.gov It is conceivable that bacteria capable of utilizing amino-hydroxybenzoic acids as a carbon and nitrogen source would possess enzymes that catalyze the removal of the amino group and subsequent cleavage of the dihydroxylated aromatic ring.

A variety of enzymes are known to act on phenolic acid derivatives, catalyzing transformations that alter their chemical properties and biological activities. mdpi.com These enzymes play pivotal roles in biotransformation pathways. mdpi.com

Phenolic acid decarboxylases catalyze the removal of the carboxyl group from phenolic acids. For example, these enzymes can convert ferulic acid into vinyl derivatives. mdpi.com

Phenolic acid reductases are involved in the reduction of phenolic acid derivatives. mdpi.com

Esterases and Glycosidases catalyze the hydrolysis of ester and glycosidic bonds, respectively, releasing smaller phenolic compounds. mdpi.com For instance, chlorogenic acid can be hydrolyzed to caffeic acid and quinic acid. mdpi.com

Lipases , such as Candida antarctica lipase (B570770) B (CALB), can be used for the enzymatic esterification of phenolic compounds to increase their lipophilicity. nih.govnih.gov

Benzoic acid (de)carboxylases can catalyze the regioselective carboxylation of phenols. For example, 3,4-dihydroxybenzoate decarboxylase can carboxylate catechol. acs.org

These enzymatic reactions demonstrate the broad range of transformations that structurally related compounds can undergo. The presence of hydroxyl and amino groups on the aromatic ring of this compound suggests that it could be a substrate for a variety of these enzymes, leading to its conversion into different metabolic products.

Table 2: Enzymes Involved in the Transformation of Phenolic Acid Derivatives

| Enzyme Class | Catalyzed Reaction | Example |

|---|---|---|

| Phenolic acid decarboxylase | Decarboxylation | Conversion of ferulic acid to vinyl derivatives. mdpi.com |

| Phenolic acid reductase | Reduction | Reduction of phenolic acid compounds like ferulic acid and p-coumaric acid. mdpi.com |

| Esterase | Hydrolysis of ester bonds | Hydrolysis of chlorogenic acid to caffeic acid and quinic acid. mdpi.com |

| Glycosidase | Hydrolysis of glycosidic bonds | Cleavage of glycosidic bonds in phenolic glycosides. mdpi.com |

| Lipase | Esterification | Acylation of flavonoid glycosides with carboxylic acids. nih.gov |

| Benzoic acid (de)carboxylase | Carboxylation/Decarboxylation | Carboxylation of catechol by 3,4-dihydroxybenzoate decarboxylase. acs.org |

Enzymatic Interactions and Biological Activities of 4 Amino 3,5 Dihydroxybenzoic Acid Derivatives

In vitro Studies on Enzyme Modulation by Amino-Dihydroxybenzoic Acid Derivatives

The unique chemical architecture of dihydroxybenzoic acid derivatives makes them effective modulators of specific enzymatic activities. Laboratory studies have elucidated their inhibitory effects on crucial enzymes such as carbonic anhydrases and tyrosine phenol-lyase.

Derivatives of 3,5-dihydroxybenzoic acid have been investigated for their ability to inhibit human carbonic anhydrase (hCA) isozymes. tandfonline.com Carbonic anhydrases are a family of enzymes involved in vital physiological processes, including pH regulation, CO2 homeostasis, and ion transport. tandfonline.com Specific isozymes are targeted for the treatment of various conditions like glaucoma, epilepsy, and cancer. tandfonline.comnih.gov

In vitro studies using an esterase assay demonstrated that certain 3,5-dihydroxybenzoic acid derivatives act as competitive inhibitors against two cytosolic isozymes, hCA I and hCA II. tandfonline.com The inhibitory potency was found to be significantly greater against hCA II compared to hCA I. For instance, a series of synthesized 3,5-dihydroxybenzoic acid derivatives displayed inhibition constants (Kᵢ) ranging from 112.7 to 441.5 µM for hCA I, while showing much stronger inhibition against hCA II with Kᵢ values in the 3.5 to 10.76 µM range. tandfonline.com This level of inhibition for hCA II is comparable to that of acetazolamide, a clinically used sulfonamide inhibitor, suggesting that these hydroxyl-containing compounds could serve as lead structures for developing novel and specific CA inhibitors. tandfonline.com

Table 1: Inhibition Constants (Kᵢ) of 3,5-Dihydroxybenzoic Acid Derivatives Against Human Carbonic Anhydrase (hCA) Isozymes Data sourced from in vitro esterase assays. tandfonline.com

| Compound Series | Target Isozyme | Kᵢ Value Range (µM) | Inhibition Type |

| Derivatives 10-13 | hCA I | 112.7 - 441.5 | Competitive |

| Derivatives 10-13 | hCA II | 3.5 - 10.76 | Competitive |

Tyrosine phenol-lyase (TPL) is an enzyme found in certain intestinal bacteria that catalyzes the conversion of L-tyrosine into phenol (B47542), a compound linked to uremic toxicity. nih.gov Inhibiting TPL is a therapeutic strategy to reduce the systemic levels of phenol. nih.gov

Research has identified 3,5-dihydroxybenzoic acid (3,5-DHBA) as a potent, competitive inhibitor of TPL. nih.gov Studies exploring various dietary polyphenols found that 3,5-DHBA, a derivative of gallic acid, effectively inhibited the production of phenol catalyzed by TPL. nih.gov In experiments with TPL-expressing bacteria such as Morganella morganii and Citrobacter koseri, 3,5-DHBA significantly curtailed phenol levels. nih.gov These findings highlight the potential of 3,5-DHBA and its phenolic precursors to modulate the gut microbiome's metabolic output by targeting specific bacterial enzymes. nih.gov The enzyme catalyzes this reaction through a mechanism involving a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor and the formation of quinonoid intermediates. nih.gov

Receptor Binding and Signaling Cascade Modulation by Structurally Similar Ligands

Beyond direct enzyme inhibition, structurally related dihydroxybenzoic acids can act as signaling molecules by binding to specific cell surface receptors, thereby modulating intracellular pathways.

The Hydroxycarboxylic Acid Receptor 1 (HCA1), also known as GPR81, is a G protein-coupled receptor predominantly expressed in fat cells (adipocytes). nih.govwikipedia.org Its activation leads to the inhibition of lipolysis, the process of breaking down stored fats. nih.gov While lactate (B86563) is the primary endogenous agonist for HCA1, its low potency and rapid metabolism in the body make it a challenging tool for research. nih.govplos.org

Studies have identified 3,5-dihydroxybenzoic acid (3,5-DHBA) as a specific and effective agonist for the HCA1 receptor. nih.govnih.gov Unlike 3-hydroxybenzoic acid, which activates both HCA1 and HCA2, 3,5-DHBA demonstrates selectivity for HCA1. nih.govacs.org This specificity is crucial because HCA2 activation is associated with the unwanted side effect of cutaneous flushing. nih.gov 3,5-DHBA activates HCA1 with an EC₅₀ value of approximately 150 µM, triggering the Gi protein signaling cascade that inhibits adenylate cyclase and reduces intracellular cyclic AMP (cAMP) levels. nih.govnih.gov This action effectively inhibits lipolysis in adipocytes, a function confirmed in studies using wild-type mouse adipocytes where the effect was absent in HCA1-deficient cells. nih.gov The unique interaction is attributed to the 5'-hydroxyl group on 3,5-DHBA, which forms additional interactions with key amino acid residues (R71, Y75, and H261) within the receptor's binding pocket. nih.govacs.org

Table 2: Agonist Activity at Hydroxycarboxylic Acid Receptors (HCA) Data sourced from in vitro functional assays. nih.govnih.govacs.org

| Compound | Target Receptor | Agonist Activity (EC₅₀) | Key Feature |

| Lactate | HCA1 | ~1-5 mM | Endogenous Agonist |

| 3-Hydroxybenzoic acid (3-HBA) | HCA1 & HCA2 | ~184 µM (HCA1) | Dual Agonist |

| 3,5-Dihydroxybenzoic acid (3,5-DHBA) | HCA1 | ~150 µM | Specific Agonist |

Evaluation of Biological Activities of Derivatized Forms

The derivatized forms of 4-Amino-3,5-dihydroxybenzoic acid, particularly those sharing the core dihydroxybenzoic acid structure, exhibit significant biological activities, most notably as antioxidants.

Phenolic compounds are well-known for their antioxidant properties, which are largely dependent on their chemical structure, specifically the number and position of hydroxyl groups on the aromatic ring. nih.gov

Comparative studies assessing the antioxidant properties of various phenolic compounds have shown that 3,5-dihydroxybenzoic acid is a potent antioxidant. nih.gov Its free radical scavenging ability was found to be superior to other hydroxybenzoic acids such as gentisic acid, 3,4-dihydroxybenzoic acid, and gallic acid in certain assays. nih.gov The strong activity is attributed to the presence of more than one hydroxyl group, with the meta-positioning (at carbons 3 and 5) being particularly effective for stabilizing free radicals through resonance. nih.gov In contrast, monohydroxybenzoic acids or those with hydroxyl groups in other positions showed weaker activity. nih.gov

The antioxidant mechanism involves donating a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting radical on the phenolic compound is stabilized by the delocalization of the unpaired electron across the aromatic ring. Other related compounds, such as 4-(3,4-dihydroxybenzoyloxymethyl)phenyl-O-β-D-glucopyranoside, also demonstrate significant free radical scavenging activity against DPPH• and other radicals, further highlighting the capacity of the dihydroxybenzoyl moiety to protect against oxidative damage. nih.govresearchgate.net

Antimicrobial and Antifungal Potentials of Analogues

Analogues of this compound have demonstrated a range of antimicrobial and antifungal activities, highlighting the potential of the benzoic acid scaffold in developing new therapeutic agents. Research into derivatives of para-aminobenzoic acid (PABA) has yielded compounds with significant efficacy against various microbial strains.

Simple chemical modifications of PABA, such as the formation of Schiff bases through reaction with aromatic aldehydes, have been shown to confer potent antibacterial, antimycobacterial, and broad-spectrum antifungal properties. nih.gov Some of these Schiff base derivatives exhibit minimum inhibitory concentrations (MIC) as low as 7.81 µM against fungal pathogens and 15.62 µM against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Further studies on ester and amide derivatives of PABA have identified specific structures with notable activity. For instance, the derivative 5-acetamido-2-(propyl carbamoyl) phenyl acetate (B1210297) was identified as a particularly effective antibacterial agent, a quality attributed to its 3-carbon aliphatic alkyl chain. researchgate.net In the same study, 4-methoxy phenyl-4-amino-2-hydroxy benzoate (B1203000) and 2-chloro phenyl-4-amino-2-hydroxy benzoate displayed effective antifungal activity. researchgate.net The antimicrobial evaluation of these synthesized derivatives was performed against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and the fungal strain Candida albicans. researchgate.net

The antimicrobial potential is not limited to PABA derivatives. Other benzoic acid analogues also show activity. Studies have demonstrated that phenolic acids can inhibit the growth of pathogenic microorganisms such as Staphylococcus aureus, Escherichia coli, and Aspergillus flavus. nih.gov Coumarin (B35378) derivatives, which can be considered related structures, are also known to exert bacteriostatic and fungistatic effects, making them a basis for new antimicrobial agents. jmchemsci.com A specific coumarin derivative, 4-((5-Amino-1, 3, 4-thiadiazol-2-yl) Methoxy) Coumarin (ATMC), showed significant inhibitory zones ranging from 15 to 22 mm against E. coli, P. aeruginosa, Klebsiella pneumoniae, Proteus vulgaris, and S. aureus, as well as strong inhibition against the fungi Aspergillus niger and Candida albicans. jmchemsci.com

Table 1: Antimicrobial Activity of Selected Benzoic Acid Analogues

| Compound/Derivative Class | Target Microorganism(s) | Observed Activity/Finding | Reference(s) |

| PABA Schiff Bases | Candida albicans (Fungus) | Potent antifungal properties (MIC ≥ 7.81 µM) | nih.gov |

| PABA Schiff Bases | Methicillin-resistant S. aureus (MRSA) | Notable antibacterial activity (MIC ≥ 15.62 µM) | nih.gov |

| 5-acetamido-2-(propyl carbamoyl) phenyl acetate | Bacteria | Most effective antibacterial agent in its series | researchgate.net |

| 4-methoxy phenyl-4-amino-2-hydroxy benzoate | Fungi | Effective antifungal activity | researchgate.net |

| 2-chloro phenyl-4-amino-2-hydroxy benzoate | Fungi | Effective antifungal activity | researchgate.net |

| 4-((5-Amino-1, 3, 4-thiadiazol-2-yl) Methoxy) Coumarin | E. coli, P. aeruginosa, S. aureus | Significant antibacterial activity (Inhibitory zones 15-22 mm) | jmchemsci.com |

| 4-((5-Amino-1, 3, 4-thiadiazol-2-yl) Methoxy) Coumarin | A. niger, C. albicans | Strong antifungal activity | jmchemsci.com |

Modulation of Protein Aggregation (e.g., α-Synuclein Fibril Formation) by Benzoic Acid Derivatives

The aggregation of the α-synuclein protein is a key pathological event in neurodegenerative diseases known as synucleinopathies, including Parkinson's disease. nih.gov Benzoic acid derivatives have emerged as a class of compounds capable of modulating this aggregation process.

Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring benzoic acid derivative, has been extensively studied for its anti-aggregating effects. nih.gov Using a variety of biophysical and biochemical methods, gallic acid has been shown to not only inhibit the formation of α-synuclein fibrils but also to disaggregate pre-formed amyloid fibrils. nih.gov This dual action makes it a particularly interesting candidate for therapeutic development.

The mechanism of action for gallic acid's inhibitory effect may involve its interaction with early-stage, soluble oligomers of α-synuclein. nih.gov It has been found that gallic acid binds to these non-toxic oligomers, which lack a β-sheet structure, and stabilizes them. nih.gov By preventing the conformational changes that lead to the formation of toxic, fibrillar aggregates, gallic acid can effectively halt the progression of the aggregation cascade. nih.gov This interaction with soluble oligomers represents a potential key mechanism for its neuroprotective effects. The study of such phenolic compounds provides a basis for designing new molecules aimed at treating Parkinson's disease and related disorders. nih.gov

Structure-Activity Relationship (SAR) Analysis for Functional Optimization

The biological efficacy of this compound analogues is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) analysis reveals how the type, number, and position of functional groups on the benzoic acid ring dictate their biological functions, from antimicrobial action to the modulation of protein aggregation.

Impact of Hydroxyl and Amino Group Positions on Biological Function

The positioning of hydroxyl (-OH) and amino (-NH2) groups on the benzoic ring is a critical determinant of biological activity.

In the context of inhibiting α-synuclein fibrillation, the number and location of hydroxyl groups are paramount. nih.gov Studies comparing fourteen structurally similar benzoic acid derivatives determined that the anti-aggregation potency is directly related to the hydroxylation pattern on the phenyl ring. nih.gov

For antibacterial activity against E. coli, the influence of hydroxyl groups is complex. The addition of hydroxyl or methoxyl substituents to benzoic acid generally weakens the antibacterial effect compared to the parent benzoic acid molecule. nih.govnih.gov However, a key exception is the presence of a hydroxyl group at the ortho (2-position), which results in strong antibacterial activity, comparable to benzoic acid itself. nih.govnih.gov Furthermore, the location of a single hydroxyl group affects biofilm formation; as the -OH group is moved further from the carboxyl group, less biofilm is formed by E. coli. nih.gov The presence of two hydroxyl groups in a 3,4-relation to the carboxylic acid group also resulted in reduced biofilm formation. researchgate.net

The position of the amino group is also crucial. In the 4-aminoquinoline (B48711) class of antimalarial drugs, the 4-amino substitution is an essential feature for activity. youtube.com In a different class of compounds, the 2-alkoxy-4-amino-5-chlorobenzamides, a 4-methylamino group showed a tenfold more potent affinity for the dopamine (B1211576) D2 receptor than the corresponding 4-amino-benzamide, demonstrating the significant impact of even a small modification to the amino group. scispace.com

Influence of Substituent Modifications on Molecular Efficacy

Beyond the core hydroxyl and amino groups, other substituent modifications significantly tune the molecular efficacy of benzoic acid derivatives.

In terms of antibacterial action, the type of substituent matters. Phenolic acids with methoxyl (-OCH3) substituents were found to limit biofilm formation by E. coli to a greater extent than their hydroxyl counterparts. nih.govnih.gov This highlights that a simple change from a hydroxyl to a methoxyl group can shift the specific type of antibacterial benefit.

In the development of receptor antagonists, substituent modifications are key to achieving potency and selectivity. For a series of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, modifications at the 5-position of the benzamide (B126) ring were explored. scispace.com While the parent 5-chloro compound showed high affinity for both serotonin (B10506) 5-HT3 and dopamine D2 receptors, replacing the chlorine with a fluorine atom resulted in a desired selective and potent affinity for the 5-HT3 receptor. scispace.com Conversely, benzamides with larger substituents containing oxygen or fluorine atoms generally had an unfavorable effect on the affinity for the dopamine D2 receptor. scispace.com

The SAR of 4-aminoquinoline antimalarials further illustrates this principle. An electron-withdrawing group, such as chlorine, at the 7-position of the quinoline (B57606) ring is essential for high potency. youtube.com Modifying the side chain attached to the 4-amino group also has a profound impact; a specific four-carbon side chain between the two amine groups is considered essential for the antimalarial activity of chloroquine. youtube.com

Table 2: Summary of Structure-Activity Relationship (SAR) Findings

| Structural Feature | Biological Activity/Target | SAR Finding | Reference(s) |

| Number/Position of -OH Groups | α-Synuclein Fibrillation | Inhibition is related to the number and position of hydroxyls on the phenyl ring. | nih.gov |

| Position of -OH Group | Antibacterial (E. coli) | An -OH group at the ortho (2-position) maintains strong activity, while other positions weaken it. | nih.govnih.gov |

| Type of Substituent (-OH vs. -OCH3) | Biofilm Formation (E. coli) | Methoxyl substituents limit biofilm formation more effectively than hydroxyl derivatives. | nih.govnih.gov |

| Position of -NH2 Group | Dopamine D2 Receptor Affinity | A 4-methylamino group is more potent than a 4-amino group in certain benzamides. | scispace.com |

| Substituent at 5-Position | Receptor Selectivity (5-HT3 vs. D2) | Replacing a 5-chloro with a 5-fluoro substituent increased selectivity for the 5-HT3 receptor. | scispace.com |

| Substituent at 7-Position (4-Aminoquinolines) | Antimalarial Activity | An electron-withdrawing group (e.g., Chlorine) is essential for high potency. | youtube.com |

Advanced Analytical Methodologies for the Characterization and Detection of 4 Amino 3,5 Dihydroxybenzoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the foundational characterization of 4-Amino-3,5-dihydroxybenzoic acid, providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the magnetic environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. While specific experimental data for this exact compound is not widely published, expected spectral characteristics can be inferred from closely related molecules.

In a ¹H NMR spectrum, the aromatic region would be of particular interest. The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern and would be expected to appear as a singlet. Its chemical shift would be influenced by the electron-donating effects of the amino and two hydroxyl groups, and the electron-withdrawing effect of the carboxylic acid group. Based on data from similar compounds, this singlet would likely appear in the range of 6.0-7.0 ppm. The protons of the amino (-NH₂) and hydroxyl (-OH) groups, as well as the carboxylic acid (-COOH) proton, are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. For the symmetric this compound, five distinct signals would be anticipated: one for the carboxylic acid carbon (typically >170 ppm), one for the carbon attached to the carboxylic acid (C1), one for the carbons bearing the hydroxyl groups (C3/C5), one for the carbon bonded to the amino group (C4), and one for the carbons adjacent to the amino group (C2/C6). The specific chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | H-2, H-6 | 6.0 - 7.0 | Singlet (s) | Aromatic protons adjacent to hydroxyl and amino groups. |

| ¹H | -NH₂ | Variable | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |

| ¹H | -OH | Variable | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |

| ¹H | -COOH | >10 | Broad Singlet (br s) | Acidic proton, often broad and may exchange with solvent. |

| ¹³C | C=O | >170 | - | Carboxylic acid carbonyl carbon. |

| ¹³C | C-1 | ~120-130 | - | Carbon attached to the carboxyl group. |

| ¹³C | C-2, C-6 | ~105-115 | - | Carbons adjacent to hydroxyl and amino groups. |

| ¹³C | C-3, C-5 | ~145-155 | - | Carbons bearing the hydroxyl groups. |

| ¹³C | C-4 | ~135-145 | - | Carbon attached to the amino group. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The IR spectrum would display characteristic absorption bands. Broad bands in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibrations of the hydroxyl and carboxylic acid groups, as well as the N-H stretching of the amino group. The C=O stretching of the carboxylic acid would produce a strong, sharp peak around 1680-1710 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, and C-O stretching of the phenolic hydroxyl groups would be observed around 1200-1300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring and its substituents constitute a chromophore that absorbs UV light. For phenolic and aminobenzoic acids, characteristic absorption maxima (λ_max) are typically observed. Based on related structures like 3,5-dihydroxybenzoic acid, one would expect absorption bands in the UV region, likely between 250 and 300 nm, corresponding to π→π* transitions within the benzene (B151609) ring, with the positions influenced by the auxochromic amino and hydroxyl groups.

Chromatographic Separation and Mass Spectrometric Identification and Quantification

Combining liquid chromatography for separation with mass spectrometry for detection provides a highly sensitive and specific approach for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for separating this compound from impurities or other components in a mixture, and for assessing its purity. nist.gov Given the polar nature of the compound, with its acidic carboxylic group and basic amino group, reversed-phase HPLC is a common approach.

A typical HPLC setup would involve a C18 or a more polar-functionalized column (like a phenyl or polar-embedded phase) to achieve adequate retention and separation. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter that controls the ionization state of the amino and carboxylic acid groups, thereby influencing retention time. For zwitterionic compounds like this, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can also provide excellent separation from closely related isomers. chemicalbook.comrsc.org Detection is commonly performed using a UV detector set at one of the compound's absorption maxima.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Pattern Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with HPLC (LC-MS), is a soft ionization technique that allows for the accurate determination of the molecular weight of this compound. In positive ion mode, the molecule would be expected to be detected as the protonated molecule [M+H]⁺. In negative ion mode, it would be observed as the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the isolated parent ion. nih.govuni-muenster.de The fragmentation pattern is characteristic of the molecule's structure. For the [M-H]⁻ ion of this compound, common fragmentation pathways would involve the neutral loss of water (H₂O) and carbon dioxide (CO₂).

Table 2: Predicted ESI-MS and MS/MS Fragmentation for this compound

| Ion Mode | Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| Negative | [M-H]⁻ | [M-H-H₂O]⁻ | H₂O |

| Negative | [M-H]⁻ | [M-H-CO₂]⁻ | CO₂ |

| Negative | [M-H]⁻ | [M-H-H₂O-CO₂]⁻ | H₂O + CO₂ |

| Positive | [M+H]⁺ | [M+H-H₂O]⁺ | H₂O |

| Positive | [M+H]⁺ | [M+H-CO]⁺ | CO |

These fragmentation patterns are crucial for the unambiguous identification of the compound, especially when analyzing complex biological or environmental samples.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry in Specialized Applications

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is another soft ionization technique, particularly useful for the analysis of non-volatile molecules and often employed in imaging mass spectrometry. nih.gov In MALDI, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte. reading.ac.ukrutgers.edu

Interestingly, dihydroxybenzoic acids (DHBs), such as 2,5-dihydroxybenzoic acid, are themselves very common and effective matrices for the MALDI analysis of various biomolecules, including peptides and glycoproteins. reading.ac.ukrutgers.eduresearchgate.net This suggests that this compound could potentially serve as a MALDI matrix itself or as a matrix additive in specialized applications. The introduction of the amino group could modify the matrix's properties, potentially enhancing its performance for the analysis of specific classes of analytes. Research has shown that modifying standard matrices can improve sensitivity and reduce background interference for certain compounds. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

As of the latest available research, a definitive crystal structure for this compound determined by single-crystal X-ray diffraction has not been reported in publicly accessible crystallographic databases. While the compound is commercially available and its chemical formula (C7H7NO4) and IUPAC name are established, detailed experimental data on its solid-state structure, including unit cell dimensions, space group, and intramolecular geometry, remains to be published. achemblock.comchemicalbook.combldpharm.com

The determination of the crystal structure of a compound is a pivotal step in understanding its physicochemical properties. X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This data is crucial for comprehending the molecule's stability, solubility, and its interactions with biological targets.

For context, crystallographic studies have been conducted on structurally related compounds, which can offer insights into the potential solid-state conformation of this compound. For instance, the crystal structure of 4-amino-3-hydroxybenzoic acid has been determined, revealing its specific arrangement in the solid state. nih.gov Similarly, studies on other dihydroxybenzoic acid and aminobenzoic acid derivatives provide a basis for predicting the types of intermolecular interactions that might be present in the crystal lattice of this compound. acs.orgwikipedia.orgresearchgate.net These interactions, particularly hydrogen bonds involving the amino, hydroxyl, and carboxylic acid functional groups, are expected to play a dominant role in the crystal packing.

The absence of a published crystal structure for this compound highlights an area for future research. Such a study would provide invaluable data for computational modeling, understanding its structure-activity relationships, and for the design of new materials or pharmaceutical agents.

Table of Crystallographic Data for Structurally Related Compounds

To illustrate the type of information obtained from X-ray crystallography, the following table presents data for a related compound, 4-amino-3-hydroxybenzoic acid.

| Parameter | 4-Amino-3-hydroxybenzoic acid |

| Formula | C7H7NO3 |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 11.6926 |

| b (Å) | 8.1121 |

| c (Å) | 14.1796 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 8 |

| Reference | nih.gov |

Computational Chemistry and Molecular Modeling of 4 Amino 3,5 Dihydroxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a molecule's geometry, energy, and electronic properties with high accuracy.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It is employed to determine the optimized molecular geometry and to analyze the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO orbitals and the gap between them are critical descriptors of a molecule's reactivity and kinetic stability. biomedres.us A small HOMO-LUMO gap suggests that a molecule is more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govbiomedres.us This analysis helps in predicting how 4-Amino-3,5-dihydroxybenzoic acid might participate in chemical reactions, highlighting its potential as a nucleophile (electron donor, associated with the HOMO) or an electrophile (electron acceptor, associated with the LUMO).

Global reactivity descriptors, which provide a quantitative measure of chemical reactivity, can be derived from the HOMO and LUMO energy values. irjweb.com These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). While specific DFT studies on this compound are not extensively available in public literature, the theoretical framework for these calculations is well-established. irjweb.com

Table 1: Key Global Reactivity Descriptors from DFT

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | A measure of the energy lowering of a system when it accepts electrons. |

This table outlines the standard descriptors that would be calculated in a typical DFT analysis.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the potential biological activity of this compound, it is crucial to study its interactions with macromolecular targets such as proteins and enzymes. Molecular docking and molecular dynamics simulations are the primary computational tools for this purpose.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein. These poses are then scored based on a scoring function that estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the stability of the binding pose, the conformational changes in both the ligand and the protein upon binding, and the specific interactions (like hydrogen bonds and hydrophobic interactions) that stabilize the complex. nih.gov These simulations are crucial for validating docking results and gaining a deeper understanding of the interaction dynamics.

Table 2: Illustrative Molecular Docking and Dynamics Output

| Parameter | Description | Example Value |

| Binding Affinity (kcal/mol) | Estimated free energy of binding from docking. | -7.5 |

| Inhibition Constant (Ki) | Calculated from binding affinity; indicates inhibitory potency. | 50 nM |

| Key Interacting Residues | Amino acids in the protein's active site forming bonds with the ligand. | TYR 85, SER 120, LYS 150 |

| Hydrogen Bonds | Number and location of hydrogen bonds stabilizing the complex. | 3 |

| RMSD (Å) | Root Mean Square Deviation; measures the stability of the ligand's position during MD simulation. | 1.5 Å |

This table presents typical data generated from molecular docking and dynamics studies. The values are for illustrative purposes only.

In silico Approaches for Property Prediction and Lead Optimization

For this compound, computational models can predict a range of properties, including its solubility, lipophilicity (LogP), and potential to cross biological membranes. nih.govresearchgate.net These predictions are often based on the molecule's structure and are used to assess its "drug-likeness," frequently evaluated against criteria such as Lipinski's Rule of Five.

Should this compound be identified as a "hit" compound from a screening campaign, computational chemistry plays a vital role in lead optimization. schrodinger.com By analyzing its predicted binding mode, chemists can propose structural modifications to enhance potency and selectivity or to improve its pharmacokinetic profile. For example, functional groups could be added or altered to form additional hydrogen bonds with the target receptor or to fine-tune the molecule's solubility and metabolic stability. This iterative cycle of in silico design, prediction, and subsequent synthesis allows for a more rational and efficient path toward developing an optimized lead compound.

Table 3: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 169.135 g/mol chemsrc.com | Affects diffusion and transport across membranes. |

| LogP (Octanol/Water Partition Coefficient) | 0.54 chemsrc.com | Measures lipophilicity, influencing absorption and distribution. |

| Hydrogen Bond Donors | 4 | Number of hydrogen bond donating groups. |

| Hydrogen Bond Acceptors | 5 | Number of hydrogen bond accepting groups. |

| Polar Surface Area (PSA) | 86.71 Ų | Influences membrane permeability and solubility. |

Data sourced from publicly available chemical databases. These values are computationally predicted and serve as estimates.

Applications in Materials Science and Chemical Biology Research Based on Benzoic Acid Scaffolds

Functionalization of Polymeric Materials with Amino-Dihydroxybenzoic Acid Moieties

The presence of both amine and hydroxyl groups, along with the carboxylic acid, allows 4-Amino-3,5-dihydroxybenzoic acid to be grafted onto various polymer backbones, imparting new functionalities to the original material. This approach is particularly promising for creating materials with specific metal-binding properties.

While direct studies on the use of this compound for developing chelating adsorbents are not extensively documented, the principles of polymer functionalization with analogous compounds strongly suggest its potential in this area. For instance, chitosan, a biopolymer, has been successfully derivatized with 3,4-dihydroxybenzoic acid to create a resin for the adsorption and collection of uranium and other metal ions from water samples. nih.govresearchgate.net This modified chitosan resin demonstrated a high adsorption capacity for uranium, attributed to the chelating mechanism of the dihydroxybenzoic acid moiety. nih.govresearchgate.net

Similarly, chitosan has been functionalized with 4-aminobenzoic acid to enhance the adsorption of heavy metal ions like lead, copper, nickel, zinc, and cadmium. nih.gov The resulting composite material showed efficient removal of these metal ions from aqueous solutions, with the adsorption process being spontaneous and endothermic. nih.gov

Based on these findings, it is highly probable that the incorporation of this compound moieties onto polymer supports, such as polystyrene or chitosan, would yield effective chelating adsorbents. The combination of the catechol-like dihydroxy arrangement and the amino group on the same molecule could lead to enhanced selectivity and binding affinity for a range of metal ions. The development of such materials is a promising avenue for water remediation and the recovery of valuable metals.

Below is an interactive data table summarizing the adsorption capacities of chitosan functionalized with related benzoic acid derivatives for various metal ions.

| Polymer Matrix | Functional Moiety | Target Metal Ion | Adsorption Capacity (mg/g) |

| Cross-linked Chitosan | 3,4-Dihydroxybenzoic acid | Uranium (UO₂²⁺) | 330 |

| Chitosan/Epichlorohydrin | 4-Aminobenzoic acid | Lead (Pb²⁺) | 360 |

| Chitosan/Epichlorohydrin | 4-Aminobenzoic acid | Copper (Cu²⁺) | 320 |

Ligand Design for Metal Coordination Chemistry and Complex Formation

The arrangement of donor atoms (oxygen from the hydroxyl and carboxyl groups, and nitrogen from the amino group) in this compound makes it an excellent candidate for ligand design in coordination chemistry. Transition metal complexes of amino acids and their derivatives are a well-established class of compounds with diverse applications. wikipedia.org

Research on the coordination chemistry of closely related compounds provides insight into the potential of this compound as a ligand. For example, a Schiff base derived from 4-amino-3-hydroxybenzoic acid and 4-nitrobenzaldehyde has been used to synthesize rare earth metal complexes with a 1:2 metal-to-ligand ratio. These complexes were characterized using various spectroscopic and analytical techniques, which confirmed the coordination of the carboxylate group to the central metal ion.

The coordination of amino acids to metal ions most commonly occurs in a bidentate fashion through the amino and carboxylate groups, forming a stable five-membered chelate ring. wikipedia.org In the case of this compound, the presence of the two hydroxyl groups in addition to the amino and carboxylate groups offers multiple potential binding modes. Depending on the reaction conditions and the nature of the metal ion, it could act as a bidentate, tridentate, or even a bridging ligand, leading to the formation of mononuclear or polynuclear complexes with interesting structural and electronic properties.

The synthesis of such complexes can often be achieved through ligand displacement reactions by mixing metal salts with the amino acid ligand in a suitable solvent at a controlled pH. wikipedia.org The characterization of these complexes typically involves techniques such as:

Infrared (IR) Spectroscopy: To identify the coordination of functional groups by observing shifts in their vibrational frequencies.

UV-Visible Spectroscopy: To study the electronic transitions and geometry of the metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution.

X-ray Crystallography: To determine the precise three-dimensional structure of the complexes in the solid state.

The table below summarizes the characterization techniques used for metal complexes of a Schiff base derived from a related amino-hydroxy benzoic acid.

| Characterization Technique | Information Obtained |

| UV-Visible Spectroscopy | Confirmation of complex formation and electronic transitions |

| Infrared (IR) Spectroscopy | Identification of coordinating groups (carboxylate) |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of the proposed structure |

| Thermogravimetric Analysis (TGA) | Presence of lattice and coordinated water molecules |

| Elemental Analysis | Determination of the metal-to-ligand ratio |

Role as Chemical Probes or Synthetic Building Blocks in Complex Molecule Synthesis

This compound is recognized as a valuable building block in organic synthesis due to its versatile structure, which allows for the construction of more complex molecules with a wide range of applications. chemicalbook.com

Its utility as a precursor is highlighted by its potential role in the synthesis of high-performance polybenzoxazole polymers. chemicalbook.com The unique arrangement of the amino and hydroxyl groups on the aromatic ring makes it an ideal monomer for polymerization reactions that lead to thermally stable and mechanically robust materials.

While the direct application of this compound as a chemical probe is not well-documented, derivatives of dihydroxybenzoic acids have shown promise in this area. For instance, 2,5-dihydroxybenzoic acid has been successfully employed as a fluorescent probe to study the microenvironment of biopolymer hydrogels. researchgate.net Its fluorescence properties were found to be sensitive to the polarity and hydrophobicity of its surroundings. researchgate.net This suggests that with appropriate modification, this compound could also be developed into a fluorescent probe for sensing specific analytes or for imaging in biological systems.

The general class of aminobenzoic acids, such as p-aminobenzoic acid (PABA), has been extensively used as a building block in drug design, leading to a wide variety of therapeutic agents. This underscores the potential of substituted aminobenzoic acids like this compound to serve as a scaffold for the synthesis of novel bioactive molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-3,5-dihydroxybenzoic acid, and how do substituent positions influence reactivity?

- Methodological Answer: The synthesis of substituted benzoic acid derivatives often involves halogenation, amination, or hydroxylation of the aromatic ring. For example, 4-amino-3,5-dichlorobenzoic acid is synthesized via electrophilic aromatic substitution, where the amino group para to the carboxylic acid facilitates reactivity with electrophiles . For this compound, a multi-step approach could include hydroxylation of a pre-aminated benzoic acid precursor under controlled pH (e.g., using H2O2/Fe<sup>2+</sup> Fenton conditions) to avoid over-oxidation. Steric and electronic effects of substituents (e.g., chloro, methoxy) must be considered to direct regioselectivity .

Q. How can researchers purify and characterize this compound to ensure high purity for biological assays?

- Methodological Answer: Purification typically involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/methanol gradients). Characterization requires NMR (<sup>1</sup>H, <sup>13</sup>C) to confirm substitution patterns and FT-IR to identify functional groups (e.g., -NH2 at ~3400 cm<sup>-1</sup>, -COOH at ~1700 cm<sup>-1</sup>). High-resolution mass spectrometry (HRMS) validates molecular weight. For analogs like 3,5-difluoro-2-hydroxybenzoic acid, differential scanning calorimetry (DSC) can determine melting points and stability .

Advanced Research Questions

Q. How do electronic properties of this compound influence its interactions with enzymes or proteins?

- Methodological Answer: The compound’s electron-rich aromatic ring (due to -NH2 and -OH groups) can engage in hydrogen bonding or π-π stacking with enzyme active sites. For instance, 3,5-difluoro-2-hydroxybenzoic acid analogs inhibit enzymes by mimicking salicylic acid’s structure, disrupting substrate binding . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters of interactions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. For example, 4-amino-3,5-dinitrobenzoic acid showed variable efficacy in colorimetric assays due to light sensitivity; standardizing reaction conditions (e.g., dark incubation) improved reproducibility . Meta-analyses of published data, coupled with orthogonal assays (e.g., HPLC for metabolite profiling), can clarify structure-activity relationships .

Q. How can researchers design experiments to study the metabolic fate of this compound in vivo?

- Methodological Answer: Radiolabeled isotopes (e.g., <sup>14</sup>C at the carboxyl group) track absorption and excretion in model organisms. For gallic acid derivatives, urinary metabolites like 4-methoxy-3,5-dihydroxybenzoic acid were identified via LC-MS/MS, revealing decarboxylation and methylation pathways . Microsomal incubation studies (using liver S9 fractions) assess phase I/II metabolism, while CRISPR-engineered gut microbiota models evaluate bacterial contributions .

Method Development Questions

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

- Methodological Answer: Reverse-phase HPLC with UV detection (λ = 254–280 nm) is standard, but LC-MS/MS offers higher sensitivity for low-concentration samples. For analogs like 3,5-dichloro-4-hydroxybenzoic acid, ion-pair chromatography (with tetrabutylammonium bromide) improves peak resolution in biological fluids . Validation parameters (linearity, LOD/LOQ) must comply with ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.